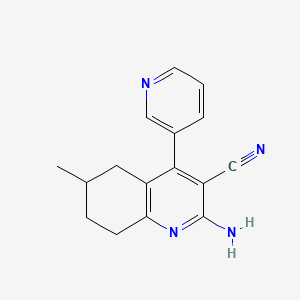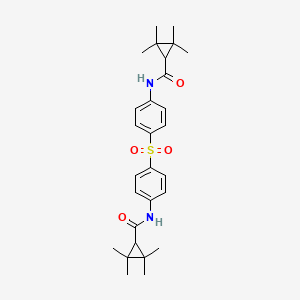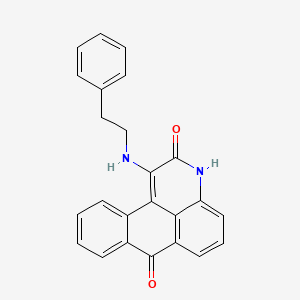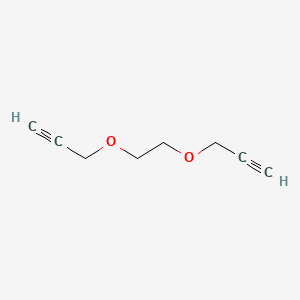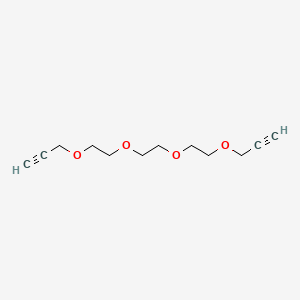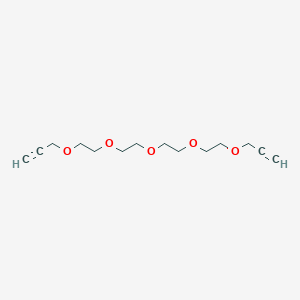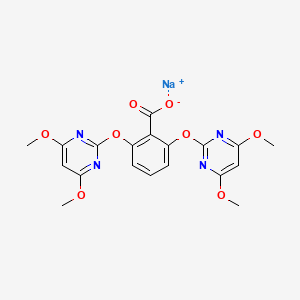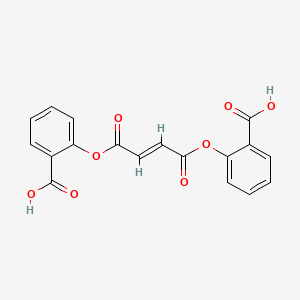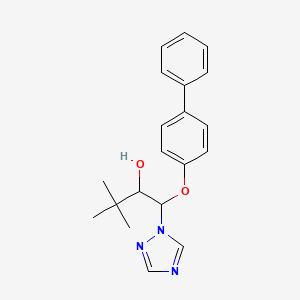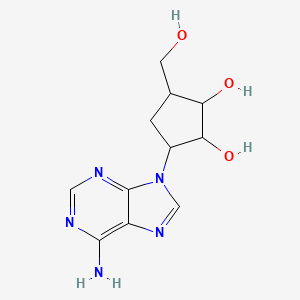
阿里斯特霉素
描述
科学研究应用
作用机制
阿里斯特霉素通过抑制 S-腺苷同型半胱氨酸水解酶发挥作用 。 该酶催化 S-腺苷同型半胱氨酸可逆水解为腺苷和 L-同型半胱氨酸 。 通过抑制这种酶,阿里斯特霉素会破坏甲基化循环,导致各种生物效应,包括抗病毒和抗癌活性 .
类似化合物:
- 奈普拉霉素 A
- 共霉素
- 阿德西彭醇
比较: 阿里斯特霉素在碳环核苷中是独特的,因为它能特异性地抑制 S-腺苷同型半胱氨酸水解酶 。 虽然奈普拉霉素 A 和共霉素也会抑制这种酶,但阿里斯特霉素的结构和生物活性使其与众不同 。 阿德西彭醇是另一种类似化合物,它与阿里斯特霉素具有结构相似性,但具有不同的生物活性 .
阿里斯特霉素独特的性质和广泛的应用使其成为科学研究和潜在治疗开发中的宝贵化合物。
生化分析
Biochemical Properties
Aristeromycin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . Particularly, it inhibits the enzyme S-adenosylhomocysteine hydrolase , which is crucial in methylation reactions in the body. The nature of these interactions involves the structural similarity of Aristeromycin to adenosine, allowing it to bind to enzymes and proteins that typically interact with adenosine .
Cellular Effects
Aristeromycin has profound effects on various types of cells and cellular processes . It inhibits AMP synthesis in mammalian cells, affecting cellular metabolism .
Molecular Mechanism
At the molecular level, Aristeromycin exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to adenosine allows it to bind to the active sites of enzymes such as S-adenosylhomocysteine hydrolase, inhibiting their function .
Temporal Effects in Laboratory Settings
The effects of Aristeromycin change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Aristeromycin vary with different dosages in animal models
Metabolic Pathways
Aristeromycin is involved in several metabolic pathways . It interacts with enzymes such as S-adenosylhomocysteine hydrolase and impacts metabolic flux and metabolite levels . The specifics of these interactions and effects are complex and require further study.
Transport and Distribution
It is likely that it interacts with transporters or binding proteins due to its structural similarity to adenosine
Subcellular Localization
Given its structural similarity to adenosine, it may be directed to specific compartments or organelles that typically interact with adenosine
准备方法
合成路线和反应条件: 阿里斯特霉素可以通过多种合成路线合成。 一种常见的方法是形成葡萄糖的 C-2 和 C-6 之间的 C-C 键 。 此过程包括用标记的葡萄糖和果糖进行前体掺入实验,然后在缺乏葡萄糖和可溶性淀粉的培养基中发酵 .
工业生产方法: 阿里斯特霉素的工业生产通常涉及使用柑橘链霉菌发酵。 通过使用替代培养物和特定培养基条件优化发酵过程,以提高阿里斯特霉素的产量 .
化学反应分析
反应类型: 阿里斯特霉素会发生各种化学反应,包括氧化、还原和取代 。 这些反应对于修饰化合物以增强其生物活性或创建具有改进特性的衍生物至关重要。
常用试剂和条件: 阿里斯特霉素反应中常用的试剂包括氧化剂、还原剂和亲核试剂 。 这些反应的条件根据所需产物和正在执行的特定反应而异。
相似化合物的比较
- Neplanocin A
- Coformycin
- Adecypenol
Comparison: Aristeromycin is unique among carbocyclic nucleosides due to its specific inhibition of S-adenosylhomocysteine hydrolase . While neplanocin A and coformycin also inhibit this enzyme, aristeromycin’s structure and biological activities make it distinct . Adecypenol, another similar compound, shares structural similarities with aristeromycin but has different biological activities .
Aristeromycin’s unique properties and wide range of applications make it a valuable compound in scientific research and potential therapeutic development.
属性
IUPAC Name |
3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRNVLGKAGREKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940824 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19186-33-5 | |
| Record name | aristeromycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)
